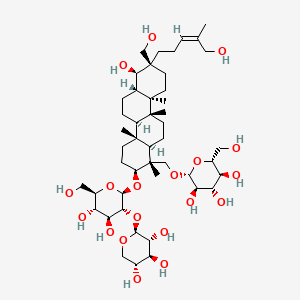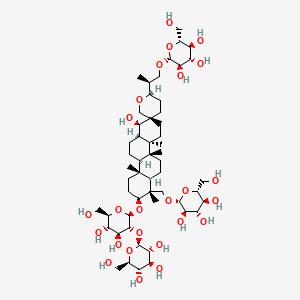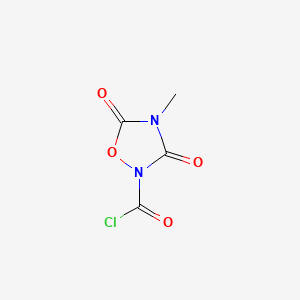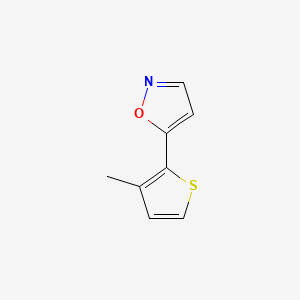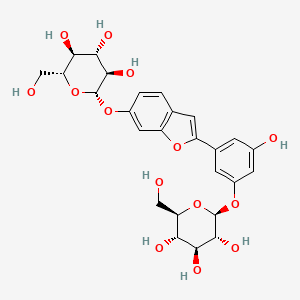![molecular formula C20H15N3O2S2 B591451 N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide CAS No. 1209852-34-5](/img/structure/B591451.png)
N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide” is a biochemical used for proteomics research . It is derived from ethyl 2-amino-4-thiaxolacetate and 1-naphthylamine .
Synthesis Analysis
The compound is synthesized from ethyl 2-amino-4-thiaxolacetate and 1-naphthylamine . Ethyl 2-amino-4-thiaxolacetate is used in the synthesis of various pharmaceutical and biologically active compounds including inhibitors and antibiotics .Molecular Structure Analysis
The molecular formula of the compound is C20H8D7N3O2S2, and it has a molecular weight of 400.53 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Naphthalimides and Their Applications
Naphthalimide compounds, which share structural similarities with "N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide" due to the naphthalene framework, have shown extensive potential in medicinal applications. Their large π-conjugated planar structure allows for interactions with various biological molecules, making them promising candidates for anticancer agents, antibacterial, antifungal, and antiviral drugs. They have also been explored as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their diverse applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacokinetic properties (Gong et al., 2016).
Genotoxic Potential of Naphthalene Derivatives
Research into the genotoxic potential of naphthalene derivatives, such as 1,4-Naphthoquinone, provides insights into the environmental and health implications of these compounds. While in vitro studies have demonstrated clastogenic responses, in vivo experiments suggest that such effects may not translate to genotoxicity in living organisms, highlighting the complex behavior of naphthalene derivatives in different contexts (Fowler et al., 2018).
Thiophene Derivatives of Biological Interest
The exploration of thiophene derivatives, closely related to the thienyl component of "N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide", has demonstrated a broad spectrum of therapeutic properties. These include antimicrobial, anticancer, and anti-inflammatory activities, showcasing the potential of thiophene-containing compounds in drug development and medicinal chemistry (Pluta et al., 2011).
Naphthalene Degradation and Environmental Applications
Naphthalene degradation studies, particularly with Pseudomonas putida ND6, highlight the environmental significance of understanding and harnessing the metabolic pathways of naphthalene and its derivatives. Such research is crucial for bioremediation strategies aimed at mitigating pollution from polycyclic aromatic hydrocarbons (Song et al., 2018).
Eigenschaften
IUPAC Name |
N-[4-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c24-18(22-17-7-3-5-13-4-1-2-6-16(13)17)10-15-12-27-20(21-15)23-19(25)14-8-9-26-11-14/h1-9,11-12H,10H2,(H,22,24)(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWILBWPBGKSCDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

